molecular formula C18H18F2N2OS2 B2680931 1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone CAS No. 1706092-27-4

1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone

Cat. No. B2680931
CAS RN: 1706092-27-4
M. Wt: 380.47
InChI Key: RIQWLOARFSIDBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone is a chemical compound that has gained significant attention in scientific research. It is a thiazepane derivative and has been found to exhibit various biological activities.

Scientific Research Applications

Synthesis and Antiviral Activity

1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone, closely related to the specified chemical, has been synthesized and evaluated for its cytotoxicity, anti-HSV1, and anti-HAV-MBB activity. This research highlights the compound's potential in developing antiviral agents through the exploration of heterocyclic compounds (Attaby et al., 2006).

Role in Antifungal Agent Synthesis

Another study focused on Voriconazole, a broad-spectrum triazole antifungal agent. While not the exact compound, the synthesis process involves similar structural motifs, such as difluorophenyl groups, highlighting the importance of fluorinated compounds in developing antifungal medications (Butters et al., 2001).

Antimicrobial Applications

Fluoro‐Boron complexes, synthesized from similar ethanone compounds, show significant growth inhibiting potential against various fungal and bacterial strains, demonstrating the compound's relevance in creating new biocides with potential applications in combating microbial resistance (Saxena & Singh, 1994).

Synthesis of Anti-inflammatory Compounds

Research into dimethyl 1-(trifluoromethyl)-3H-pyrrolizine-2,3- dicarboxylate, which shares functional group similarities with the query compound, shows the potential for synthesizing anti-inflammatory agents. This underscores the broader application of such molecules in creating medications to treat inflammation (Kalantari et al., 2006).

properties

IUPAC Name

1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-pyridin-4-ylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2OS2/c19-13-1-2-16(20)15(11-13)17-5-8-22(9-10-24-17)18(23)12-25-14-3-6-21-7-4-14/h1-4,6-7,11,17H,5,8-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQWLOARFSIDBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)CSC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone

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